Pyrazole, 5-amino-3-methyl-1-phenethyl-
Overview
Description
Pyrazole, 5-amino-3-methyl-1-phenethyl-: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group at the 5-position, a methyl group at the 3-position, and a phenethyl group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole, 5-amino-3-methyl-1-phenethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of phenethylhydrazine with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of pyrazoles often involves multi-step synthesis routes that are optimized for yield and purity. The use of catalysts, such as palladium or iron complexes, can enhance the efficiency of these reactions. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrazole, 5-amino-3-methyl-1-phenethyl- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate. These reactions typically yield pyrazole N-oxides.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Pyrazole, 5-amino-3-methyl-1-phenethyl- is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an inhibitor of various enzymes and receptors. It has shown promise in the development of anti-inflammatory and anticancer agents .
Industry: Pyrazole derivatives are used in the production of agrochemicals, dyes, and polymers. The unique structural features of Pyrazole, 5-amino-3-methyl-1-phenethyl- make it a valuable intermediate in these industrial applications .
Mechanism of Action
The mechanism of action of Pyrazole, 5-amino-3-methyl-1-phenethyl- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The amino group at the 5-position and the phenethyl group at the 1-position contribute to its binding affinity and specificity .
Comparison with Similar Compounds
3-Amino-5-methylpyrazole: Similar in structure but lacks the phenethyl group.
5-Amino-3-methyl-1-phenylpyrazole: Similar but has a phenyl group instead of a phenethyl group.
Uniqueness: The presence of the phenethyl group at the 1-position distinguishes Pyrazole, 5-amino-3-methyl-1-phenethyl- from other similar compounds. This structural feature can influence its reactivity and biological activity, making it unique in its class .
Properties
IUPAC Name |
5-methyl-2-(2-phenylethyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-9-12(13)15(14-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCIRWLDRLTXOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200308 | |
Record name | Pyrazole, 5-amino-3-methyl-1-phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52281-20-6 | |
Record name | Pyrazole, 5-amino-3-methyl-1-phenethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052281206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 5-amino-3-methyl-1-phenethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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